molecular formula C14H20O3 B2401086 2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid CAS No. 1183652-68-7

2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid

Cat. No.: B2401086
CAS No.: 1183652-68-7
M. Wt: 236.311
InChI Key: DXHXUVAKLCVUEW-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid is an organic compound with the molecular formula C14H20O3 It is characterized by the presence of a methoxyphenyl group attached to a methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid typically involves the reaction of 4-methoxybenzyl chloride with 4-methylpentanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-[(4-Methoxyphenyl)methyl]-4-methylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inflammation and microbial growth inhibition. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid
  • 2-[(4-Methoxyphenyl)methyl]-3-methylpentanoic acid
  • 2-[(4-Methoxyphenyl)methyl]-4-ethylpentanoic acid

Uniqueness

2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-10(2)8-12(14(15)16)9-11-4-6-13(17-3)7-5-11/h4-7,10,12H,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHXUVAKLCVUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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